4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC16260825
Molecular Formula: C21H18FN3OS2
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN3OS2 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 4-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
| Standard InChI | InChI=1S/C21H18FN3OS2/c1-2-26-18-10-8-17(9-11-18)25-20(19-7-4-12-27-19)23-24-21(25)28-14-15-5-3-6-16(22)13-15/h3-13H,2,14H2,1H3 |
| Standard InChI Key | MMGHFKYWRCYRSR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=CS4 |
Introduction
Molecular and Chemical Properties
The molecular formula of 4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole is C21H18FN3OS2, with a molecular weight of 411.5 g/mol. The IUPAC name reflects its substitution pattern: the central 1,2,4-triazole ring is functionalized at positions 3, 4, and 5 with a 3-fluorobenzylsulfanyl group, a 4-ethoxyphenyl group, and a thiophen-2-yl moiety, respectively. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3OS2 |
| Molecular Weight | 411.5 g/mol |
| SMILES Notation | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=CS4 |
| InChI Key | MMGHFKYWRCYRSR-UHFFFAOYSA-N |
The presence of fluorine and sulfur atoms enhances lipophilicity and potential bioactivity, while the ethoxy group may influence solubility and metabolic stability .
Synthetic Pathways and Optimization
The synthesis of 4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole follows a multi-step protocol analogous to related triazole derivatives . A generalized approach involves:
Formation of Thiosemicarbazide Intermediate
Reaction of thiophene-2-carbohydrazide with 4-ethoxyphenyl isothiocyanate in ethanol yields a 1,4-disubstituted thiosemicarbazide intermediate. This step typically proceeds at room temperature over 12–24 hours, with yields exceeding 75% .
Cyclization to 1,2,4-Triazole Core
Cyclization of the thiosemicarbazide under basic conditions (e.g., aqueous NaOH or KOH) forms the 1,2,4-triazole ring. Microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes while maintaining yields above 80% .
Structural Characterization and Noncovalent Interactions
Single-crystal X-ray diffraction (SCXRD) analysis of analogous triazoles reveals a planar triazole core with substituents oriented at dihedral angles of 31–89°, depending on steric and electronic factors . For this compound, computational modeling predicts:
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A dihedral angle of 75–88° between the triazole and 4-ethoxyphenyl groups.
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C–H···π and S···C(π) interactions stabilizing the crystal lattice, as observed in structurally similar compounds .
Hirshfeld surface analysis of related triazoles shows that noncovalent interactions contribute 15–20% to total lattice energy, with C–H···F and C–S···π contacts being particularly significant . The fluorobenzyl group likely participates in F···π interactions (2.8–3.2 Å), while the thiophene ring engages in S···C(π) contacts (3.4–3.6 Å) .
Computational and Thermodynamic Insights
Density functional theory (DFT) calculations on analogous structures reveal:
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Electrostatic potential surfaces with σ-holes on sulfur (+12.4 kcal/mol) and fluorine (+9.8 kcal/mol), enabling chalcogen and halogen bonding .
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Lattice energy contributions from dimeric motifs: C–H···π (-8.2 kcal/mol) and S···C(π) (-5.6 kcal/mol) .
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Solubility parameters (δ) of 18–22 MPa¹/², indicating compatibility with polar solvents like DMSO or ethanol.
Industrial and Materials Science Applications
Beyond pharmacology, this compound’s extended π-system and sulfur/fluorine content suggest utility in:
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